N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and an isothiochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the triazole ring through cyclization reactions. The isothiochromene moiety is then incorporated via a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The isothiochromene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, which has applications in polymer chemistry .
Scientific Research Applications
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer and antimicrobial agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The triazole ring is known to interact with metal ions, which can further modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: Shares the furan ring but lacks the triazole and isothiochromene moieties.
Furfurylamine: Contains the furan ring and an amine group but lacks the triazole and isothiochromene moieties.
1,2,4-Triazole derivatives: Share the triazole ring but differ in other functional groups and overall structure.
Uniqueness
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C16H10N4O3S |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C16H10N4O3S/c21-14(12-8-9-4-1-2-5-10(9)15(22)24-12)18-16-17-13(19-20-16)11-6-3-7-23-11/h1-8H,(H2,17,18,19,20,21) |
InChI Key |
POIGHTRSWNBOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NNC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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